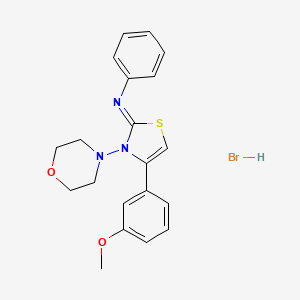
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of organic molecule that contains a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms), an aniline group (a phenyl group attached to an amino group), and a methoxyphenyl group (a phenyl group with a methoxy group attached). The presence of these functional groups could potentially give this compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or a cyclization reaction. The aniline and methoxyphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the aniline group, and the methoxyphenyl group. The exact three-dimensional structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would likely be determined by the functional groups present in the molecule. For example, the amino group in the aniline portion could participate in acid-base reactions, while the thiazole ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
The crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, have been described, providing insights into the molecular architecture that could inform the design and synthesis of compounds including "(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide" (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Activities
Compounds with structural similarities have demonstrated significant antimicrobial activities. For instance, linezolid-like molecules, synthesized from precursors including morpholino-aniline derivatives, exhibited good antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012). This suggests potential antimicrobial research applications for similar compounds.
Electroluminescent Properties
Research into zinc(II) complexes related to benzothiazoles and anilines has highlighted the electroluminescent properties of these materials, indicating potential applications in organic light-emitting diodes (LEDs) (Yu, Yin, Liu, Shuai, & Zhu, 2003). This could inform research into similar applications for "(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide".
Antitumor Activities
The synthesis of novel quinazolinone derivatives, including anilines, demonstrated antimicrobial activity, suggesting potential for broader pharmacological research (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, compounds with related structures have shown promise as antitumor agents, potentially guiding research into therapeutic applications for related compounds.
Synthetic Methodologies
Research has focused on efficient synthetic methodologies for compounds with structural similarities, such as palladium-catalyzed intramolecular carbometalation reactions, providing a blueprint for synthesizing complex molecules including "(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide" (Richey & Yu, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S.BrH/c1-24-18-9-5-6-16(14-18)19-15-26-20(21-17-7-3-2-4-8-17)23(19)22-10-12-25-13-11-22;/h2-9,14-15H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIWMAZLCMXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

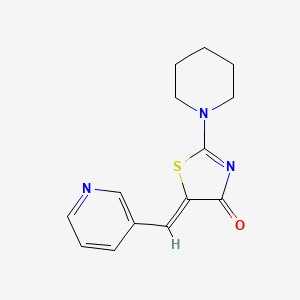
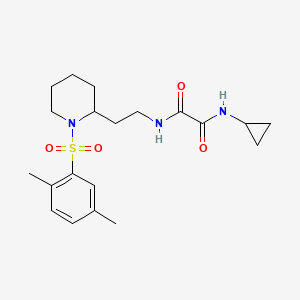

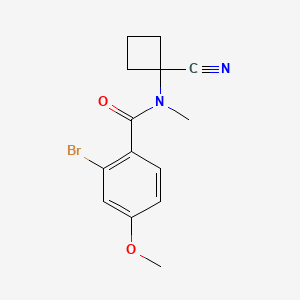
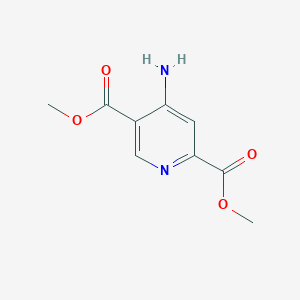
![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)
![2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2860263.png)

![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)
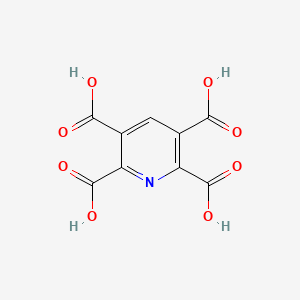
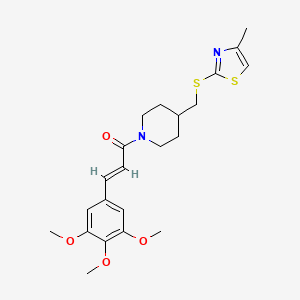
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)